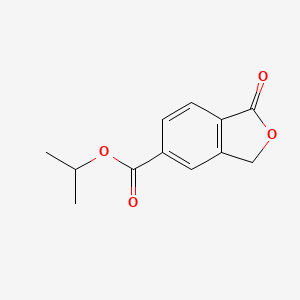
Propan-2-yl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate
カタログ番号 B8457704
分子量: 220.22 g/mol
InChIキー: MFIGVHWSIDOXJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06229026B1
Procedure details


Method B): 5-Ethoxycarbonylphthalid (52 g, 0.25 mole) is suspended in 2-propanol (1000 mL). Ti(iPro)4 (38 g, 0.14 mole) is added and the mixture is refluxed for 3 hours. The reaction mixture is cooled to 0° C. and the crystals are filtered off and washed with cold 2-propanol (70 mL). Yield: 47 g, 85%. DSC onset 144° C.

[Compound]
Name
Ti(iPro)4
Quantity
38 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:11](=[O:12])[O:10][CH2:9]2)=[O:5])[CH3:2].[CH3:16]C(O)C>>[CH3:2][CH:1]([O:3][C:4]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:11](=[O:12])[O:10][CH2:9]2)=[O:5])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1C=C2COC(=O)C2=CC1
|
Step Two
[Compound]
|
Name
|
Ti(iPro)4
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals are filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold 2-propanol (70 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
DSC onset 144° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C)OC(=O)C=1C=C2COC(=O)C2=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
